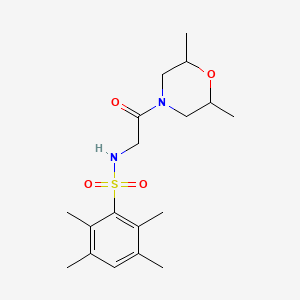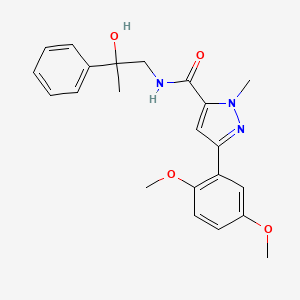![molecular formula C14H20N2OS B2707641 N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide CAS No. 2411312-46-2](/img/structure/B2707641.png)
N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide, also known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. CP-544326 belongs to the family of alpha-7 nicotinic acetylcholine receptor (α7nAChR) agonists, which have been shown to have potential therapeutic effects in a variety of neurological and psychiatric disorders.
Mecanismo De Acción
N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide acts as an agonist of the α7nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7nAChR has been shown to have a variety of effects, including the release of neurotransmitters such as dopamine, acetylcholine, and glutamate.
Biochemical and Physiological Effects
N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide can increase the release of acetylcholine and dopamine in the brain, which may contribute to its potential therapeutic effects in neurological and psychiatric disorders. N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide has also been shown to have anti-inflammatory effects, which may be relevant to its potential therapeutic effects in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide is that it has been extensively studied in preclinical models, which has provided a wealth of information on its potential therapeutic effects and mechanism of action. However, one limitation is that the synthesis of N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide is complex and requires several intermediate compounds, which may limit its availability for research purposes.
Direcciones Futuras
For research on N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide may include further studies on its potential therapeutic effects in neurological and psychiatric disorders, as well as studies on its mechanism of action and pharmacokinetics. Additionally, further studies may be needed to optimize the synthesis of N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide and to develop more efficient methods for its production.
Métodos De Síntesis
The synthesis of N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide involves a multi-step process that requires several intermediate compounds. The first step involves the synthesis of 2-(4-methyl-1,3-thiazol-2-yl)propylamine, which is then reacted with cyclopropylmethyl bromide to form N-(cyclopropylmethyl)-2-(4-methyl-1,3-thiazol-2-yl)propylamine. The final step involves the reaction of N-(cyclopropylmethyl)-2-(4-methyl-1,3-thiazol-2-yl)propylamine with prop-2-enoyl chloride to form N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. Studies have shown that N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide has potential therapeutic effects in Alzheimer's disease, schizophrenia, depression, and anxiety disorders.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-4-13(17)16(8-12-5-6-12)7-10(2)14-15-11(3)9-18-14/h4,9-10,12H,1,5-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOVLAYYEKAMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)CN(CC2CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2707559.png)

![N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2707561.png)

![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2707565.png)
![5-chloro-2-(methylsulfanyl)-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]pyrimidine-4-carboxamide](/img/structure/B2707566.png)
![N-(2-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2707567.png)

![(2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B2707572.png)
![methyl 1-(3,4-dimethoxyphenethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2707573.png)

![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2707576.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate](/img/structure/B2707577.png)
![1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane](/img/structure/B2707581.png)